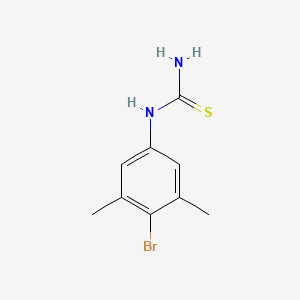
1-(4-Bromo-3,5-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Bromo-3,5-dimethylphenyl)thiourea is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a thiourea moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)thiourea typically involves the reaction of 4-Bromo-3,5-dimethylphenylisothiocyanate with an amine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or dichloromethane. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.
化学反応の分析
Types of Reactions
1-(4-Bromo-3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
科学的研究の応用
1-(4-Bromo-3,5-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 4-Bromo-3,5-dimethylphenylisothiocyanate
- 4-Bromo-3,5-dimethylphenylamine
- 4-Bromo-3,5-dimethylphenylsulfonylurea
Uniqueness
1-(4-Bromo-3,5-dimethylphenyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, methyl groups, and thiourea makes it a versatile compound for various applications .
特性
分子式 |
C9H11BrN2S |
|---|---|
分子量 |
259.17 g/mol |
IUPAC名 |
(4-bromo-3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-5-3-7(12-9(11)13)4-6(2)8(5)10/h3-4H,1-2H3,(H3,11,12,13) |
InChIキー |
YXZLXZIDXBIPGX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)C)NC(=S)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














